molecular formula C8H13NO B156942 4-Acetyl-1-azabicyclo[2.2.1]heptane CAS No. 126344-06-7

4-Acetyl-1-azabicyclo[2.2.1]heptane

Cat. No. B156942
M. Wt: 139.19 g/mol
InChI Key: VVHIDANWMHPNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-1-azabicyclo[2.2.1]heptane, also known as tropinone, is a bicyclic organic compound that is used as a precursor in the synthesis of various pharmaceuticals and other organic compounds. It is a white crystalline solid that is soluble in water and has a melting point of 82-83°C.

Mechanism Of Action

The mechanism of action of 4-Acetyl-1-azabicyclo[2.2.1]heptane is not well understood, but it is believed to act as a competitive inhibitor of acetylcholine at muscarinic receptors. This results in a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system.

Biochemical And Physiological Effects

Tropinone has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to increase heart rate, blood pressure, and respiratory rate, as well as cause dilation of the pupils and dryness of the mouth.

Advantages And Limitations For Lab Experiments

Tropinone is a useful precursor in the synthesis of various pharmaceuticals and other organic compounds. Its synthesis method is well established and relatively simple, making it a popular choice for lab experiments. However, 4-Acetyl-1-azabicyclo[2.2.1]heptane is highly reactive and unstable, making it difficult to handle and store.

Future Directions

There are several future directions for research on 4-Acetyl-1-azabicyclo[2.2.1]heptane, including:
1. The development of new synthesis methods that are more efficient and environmentally friendly.
2. The study of the biological activity of 4-Acetyl-1-azabicyclo[2.2.1]heptane and its potential use in the treatment of various diseases.
3. The exploration of the structure-activity relationship of 4-Acetyl-1-azabicyclo[2.2.1]heptane and its derivatives.
4. The investigation of the potential use of 4-Acetyl-1-azabicyclo[2.2.1]heptane in the production of new organic compounds with novel biological activities.
Conclusion:
In conclusion, 4-Acetyl-1-azabicyclo[2.2.1]heptane is a bicyclic organic compound that is used as a precursor in the synthesis of various pharmaceuticals and other organic compounds. Its synthesis method is well established, and it has been extensively studied for its potential applications in the pharmaceutical industry. Tropinone has a range of biochemical and physiological effects and exhibits a variety of biological activities. There are several future directions for research on 4-Acetyl-1-azabicyclo[2.2.1]heptane, including the development of new synthesis methods and the investigation of its potential use in the treatment of various diseases.

Scientific Research Applications

Tropinone has been extensively studied for its potential applications in the synthesis of various pharmaceuticals, including atropine, scopolamine, and cocaine. It is also used in the production of other organic compounds, such as insecticides and herbicides. Tropinone has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.

properties

CAS RN

126344-06-7

Product Name

4-Acetyl-1-azabicyclo[2.2.1]heptane

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(1-azabicyclo[2.2.1]heptan-4-yl)ethanone

InChI

InChI=1S/C8H13NO/c1-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3

InChI Key

VVHIDANWMHPNPG-UHFFFAOYSA-N

SMILES

CC(=O)C12CCN(C1)CC2

Canonical SMILES

CC(=O)C12CCN(C1)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Azabicyclo[2.2.1]hept-4-yl-N-methoxy-N-methyl carboxamide (D21) (10 g, 0.054 mole) was dissolved in dry THF (250 ml) under nitrogen cooled to -40° C. and treated with methyl lithium in ether (55 ml, 1 molar, 0.055 moles). The solution was allowed to warm to room temperature over a period of 1 h. Acetic acid (3.3 ml, leq) was added and the solution concentrated in vacuo to a gum. The residue was partitioned between chloroform and saturated aqueous potassium carbonate solution. The organic phase was separated, dried over sodium sulphate and concentrated in vacuo to a gum which was distilled in vacuo to afford 4-acetyl-1-azabicyclo[2.2.1]heptane (D22) (5.15 g, 0.037 mole, 68%).
Name
1-Azabicyclo[2.2.1]hept-4-yl-N-methoxy-N-methyl carboxamide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three

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